Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure
97760-76-4 structure
商品名:1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
CAS番号:97760-76-4
MF:C9H7ClF3NO
メガワット:237.60619187355
MDL:MFCD09907719
CID:840861
PubChem ID:13355511

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
    • 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone
    • 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON
    • 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon
    • 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
    • Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-
    • 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE
    • (trifluoromethyl)acetophenone
    • PubChem10184
    • KSC679K0L
    • 4'-Amino-3'-chloro-5'-
    • 3'-chloro-4'-Amino-5
    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)
    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
    • BCP17332
    • AKOS015841054
    • MFCD09907719
    • DTXSID70538087
    • CL8660
    • DB-016052
    • SCHEMBL5166345
    • DS-17663
    • GVPVKKWXJXESIC-UHFFFAOYSA-N
    • 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone
    • 97760-76-4
    • 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
    • MDL: MFCD09907719
    • インチ: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
    • InChIKey: GVPVKKWXJXESIC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1

計算された属性

  • せいみつぶんしりょう: 237.01700
  • どういたいしつりょう: 237.0168260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 43.1

じっけんとくせい

  • 密度みつど: 1.408
  • ゆうかいてん: 132-134 ºC
  • ふってん: 288.415°C at 760 mmHg
  • フラッシュポイント: 128 ºC
  • PSA: 43.09000
  • LogP: 3.72480

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one セキュリティ情報

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 税関データ

  • 税関コード:2922399090
  • 税関データ:

    中国税関コード:

    2922399090

    概要:

    2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB481647-5 g
4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; .
97760-76-4
5g
€353.10 2023-04-20
Ambeed
A220118-100mg
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
97760-76-4 97%
100mg
$19.0 2025-02-27
Alichem
A013027147-1g
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone
97760-76-4 97%
1g
$1564.50 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1508-100MG
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
97760-76-4 95%
100MG
¥ 99.00 2023-04-12
Chemenu
CM256041-5g
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
97760-76-4 95%
5g
$273 2022-06-09
Fluorochem
211646-1g
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
97760-76-4 95%
1g
£45.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112309-5g
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
97760-76-4 95%
5g
¥2140.00 2024-04-23
TRC
A603575-250mg
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
97760-76-4
250mg
$ 414.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1508-5G
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
97760-76-4 95%
5g
¥ 1,445.00 2023-04-12
1PlusChem
1P00IKFY-1g
Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-
97760-76-4 97%
1g
$48.00 2025-03-01

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ;  12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol ,  Tetrahydrofuran ;  reflux
3.2 Solvents: Ethanol ,  Tetrahydrofuran ;  1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ;  0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  pH 2
リファレンス
Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride
Du, Guijie; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Calcium carbonate ,  Iodine Solvents: Ethanol ,  Water ;  12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ;  8 h, reflux
3.1 Solvents: Dimethylformamide ;  6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, reflux
4.2 Reagents: Acetic acid ;  pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ;  12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
6.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol ,  Tetrahydrofuran ;  reflux
7.2 Solvents: Ethanol ,  Tetrahydrofuran ;  1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ;  0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ;  pH 2
リファレンス
Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride
Du, Guijie; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 2 h, reflux
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ;  5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol ,  Tetrahydrofuran ;  reflux
1.2 Solvents: Ethanol ,  Tetrahydrofuran ;  1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ;  0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  pH 2
リファレンス
Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride
Wen, Hongliang; et al Du, Guijie; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781

Synthetic Routes 4

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
リファレンス
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 5

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  6 h, 150 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, reflux
2.2 Reagents: Acetic acid ;  pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ;  12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
4.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol ,  Tetrahydrofuran ;  reflux
5.2 Solvents: Ethanol ,  Tetrahydrofuran ;  1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ;  0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ;  pH 2
リファレンス
Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride
Du, Guijie; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, reflux
1.2 Reagents: Acetic acid ;  pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ;  12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol ,  Tetrahydrofuran ;  reflux
4.2 Solvents: Ethanol ,  Tetrahydrofuran ;  1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ;  0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ;  pH 2
リファレンス
Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride
Du, Guijie; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 7

はんのうじょうけん
リファレンス
Synthesis of further amino-halogen-substituted phenyl aminoethanols
Krueger, G.; et al, Arzneimittel-Forschung, 1984, , 1612-24

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
リファレンス
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol ,  Tetrahydrofuran ;  reflux
2.2 Solvents: Ethanol ,  Tetrahydrofuran ;  1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ;  0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  pH 2
1.1 Reagents: Thionyl chloride ;  2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ;  5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
リファレンス
Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol
Du, Guijie; et al Wen, Hongliang; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
リファレンス
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 11

はんのうじょうけん
1.1 Solvents: Toluene ;  8 h, reflux
2.1 Solvents: Dimethylformamide ;  6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, reflux
3.2 Reagents: Acetic acid ;  pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ;  12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
5.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol ,  Tetrahydrofuran ;  reflux
6.2 Solvents: Ethanol ,  Tetrahydrofuran ;  1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ;  0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ;  pH 2
リファレンス
Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride
Du, Guijie; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
A845747
清らかである:99%
はかる:5g
価格 ($):198.0